- Preparation method of 5α-androst-2-en-17-one using epiandrosterone as raw material, China, , ,
Cas no 963-75-7 (5a-Androst-2-en-17-one)

5a-Androst-2-en-17-one structure
Nome do Produto:5a-Androst-2-en-17-one
5a-Androst-2-en-17-one Propriedades químicas e físicas
Nomes e Identificadores
-
- 5a-Androst-2-en-17-one
- 5-alpha-Androst-2-en-17-one
- Androst-2-en-17-one
- (5α)-Androst-2-en-17-one
- 17-oxo-5a-androst-2-ene
- 5ALPHA-ANDROST-2-EN-17-ONE
- 5α-Androst-2-en-17-one
- (5S,8R,9S,10S,13S,14S)-10,13-Dimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
- 5A-ANDROST-16-EN-3-ONE
- 5A-ANDROSTA-2-EN-17-ONE
- 5-Androst-16-en-3-one
- ANDROSTENONE
- Ba 2662
- OCCLESTERONE
- (5α)-Androst-2-en-17-one (ACI)
- 5α-Androst-2-en-17-one (7CI, 8CI)
- 17-Oxo-5α-androst-2-ene
- 5α-Androst-2-ene-17-one
- NSC 44506
- NSC 80614
- SCHEMBL334387
- 2,5alpha-androsten-17-one
- (5alpha)-Androst-2-en-17-one, 90%
- MFCD00199476
- (5a)-Androst-2-en-17-one, 90%
- 10,13-dimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
- (5s,8r,9s,10s,13s,14s)-10,13-dimethyl-1,5,6,7,8,9,10,11,12,13,15,16-dodecahydro-4h-cyclopenta[a]phen
- (5alpha)-Androst-2-en-17-one; 5alpha-Androst-2-en-17-one (7CI,8CI); 17-Oxo-5alpha-androst-2-ene; Ba 2662; NSC 44506; NSC 80614
- 17-OXO-5.ALPHA.-ANDROST-2-ENE
- AKOS016010532
- A)-Androst-2-en-17-one
- Androst-2-en-17-one, (5.alpha.)-
- (10S,13S)-10,13-dimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
- (5
- UNII-AHC8P4E4ZL
- 5-androst-2-en-17-one
- (5.ALPHA.)-ANDROST-2-EN-17-ONE
- BDBM50388394
- AHC8P4E4ZL
- 5alpha-Androsta-2-en-17-one
- EINECS 213-517-3
- BA-2662
- NSC-44506
- (5?)-Androst-2-en-17-one, 90%
- PD163862
- DTXSID30914585
- AC-2001
- AS-15121
- (5alpha)-androst-2-en-17-one
- doi:10.14272/ISJVDMWNISUFRJ-HKQXQEGQSA-N.1
- (5S,8R,9S,10S,13S,14S)-10,13-Dimethyl-1,4,5,6,7,8,9,10,11,12,13,14,15,16-tetradecahydro-17H-cyclopenta[a]phenanthren-17-one
- NSC-80614
- CS-0199793
- 963-75-7
- 5a-androst 2-en-17-one
- 10.14272/ISJVDMWNISUFRJ-HKQXQEGQSA-N.1
- (5S,8R,9S,10S,13S,14S)-10,13-dimethyl-1,5,6,7,8,9,10,11,12,13,15,16-dodecahydro-4H-cyclopenta[a]phenanthren-17(14H)-one
- 5.ALPHA.-ANDROST-2-ENE-17-ONE
- CHEMBL2058267
- 2,(5alpha)-androsten-17-one
- NS00042491
- (3aS,3bR,5aS,9aS,9bS,11aS)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,5aH,6H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-one
-
- MDL: MFCD00199476
- Inchi: 1S/C19H28O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h3-4,13-16H,5-12H2,1-2H3/t13-,14+,15+,16+,18+,19+/m1/s1
- Chave InChI: ISJVDMWNISUFRJ-HKQXQEGQSA-N
- SMILES: C[C@]12CC=CC[C@@H]1CC[C@H]1[C@@H]3CCC(=O)[C@]3(CC[C@H]21)C
Propriedades Computadas
- Massa Exacta: 272.21400
- Massa monoisotópica: 272.214
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 20
- Contagem de Ligações Rotativas: 0
- Complexidade: 464
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 6
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 4.9
- Superfície polar topológica: 17.1A^2
Propriedades Experimentais
- Cor/Forma: Powder
- Densidade: 1.032
- Ponto de Fusão: 104-106°C
- Ponto de ebulição: 371.6 oC at 760 mmHg
- Ponto de Flash: 371.6 oC at 760 mmHg
- Índice de Refracção: 1.529
- PSA: 17.07000
- LogP: 4.76430
- Rotação Específica: +142 °-+152 ° (c=1, CHCl3)
- Pressão de vapor: 0.0±0.8 mmHg at 25°C
5a-Androst-2-en-17-one Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H315; H319; H335
- Declaração de Advertência: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGK Alemanha:-
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:Store at room temperature
5a-Androst-2-en-17-one Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A74751-250mg |
Androst-2-en-17-one |
963-75-7 | ≥98% | 250mg |
¥602.0 | 2023-09-08 | |
abcr | AB282959-100mg |
(5S,8R,9S,10S,13S,14S)-10,13-Dimethyl-1,5,6,7,8,9,10,11,12,13,15,16-dodecahydro-4H-cyclopenta[a]phenanthren-17(14H)-one, 97%; . |
963-75-7 | 97% | 100mg |
€532.10 | 2024-04-16 | |
AstaTech | 40500-0.25/G |
5A-ANDROST-2-EN-17-ONE |
963-75-7 | 97% | 0.25g |
$276 | 2023-09-17 | |
AstaTech | 40500-1/G |
5A-ANDROST-2-EN-17-ONE |
963-75-7 | 97% | 1g |
$689 | 2023-09-17 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A74751-1g |
Androst-2-en-17-one |
963-75-7 | ≥98% | 1g |
¥1202.0 | 2023-09-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A74751-5g |
Androst-2-en-17-one |
963-75-7 | ≥98% | 5g |
¥3222.0 | 2023-09-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A74752-5mg |
Androst-2-en-17-one |
963-75-7 | ,HPLC≥98% | 5mg |
¥188.0 | 2023-09-08 | |
eNovation Chemicals LLC | D503063-100g |
17-Oxo-5a-androst-2-ene |
963-75-7 | 95% | 100g |
$480 | 2024-07-28 | |
A2B Chem LLC | AD15534-250mg |
Androst-2-en-17-one |
963-75-7 | ≥98% | 250mg |
$116.00 | 2024-07-18 | |
Aaron | AR006SBE-20mg |
Androst-2-en-17-one |
963-75-7 | 98% | 20mg |
$61.00 | 2024-07-18 |
5a-Androst-2-en-17-one Método de produção
Método de produção 1
Método de produção 2
Condições de reacção
1.1 Reagents: Triethylamine , 4-Undecylbenzenesulfonyl chloride Catalysts: Dicyclohexylcarbodiimide Solvents: Toluene ; 1.5 - 2 h, 0 - 5 °C; 9 h, 34 - 35 °C
1.2 Reagents: Ethanol ; 30 min, 40 °C; 5 h, 40 °C
1.2 Reagents: Ethanol ; 30 min, 40 °C; 5 h, 40 °C
Referência
- Preparation method of 5α-androst-2-en-17one using p-dodecylbenzenesulfonyl chloride, China, , ,
Método de produção 3
Método de produção 4
Condições de reacção
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 60 min, 70 °C
Referência
- Synthesis of 5a-androst-2-en-17-oneGongye Cuihua, 2010, 18(12), 55-57,
Método de produção 5
Método de produção 6
Método de produção 7
Condições de reacção
1.1 Reagents: Lithium bromide Solvents: Dimethylformamide ; 2 h, 125 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified, cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified, cooled
Referência
- Neurosteroid Analogues. 18. Structure-Activity Studies of ent-Steroid Potentiators of γ-Aminobutyric Acid Type A Receptors and Comparison of Their Activities with Those of Alphaxalone and AllopregnanoloneJournal of Medicinal Chemistry, 2014, 57(1), 171-190,
Método de produção 8
Condições de reacção
1.1 Catalysts: 2-Methylpyridine ; rt → 128 °C; > 128 °C
Referência
- Mass production method of 5α-androstan-2-en-17-one, China, , ,
Método de produção 9
Condições de reacção
1.1 Reagents: Methanesulfonic acid , Phosphorus pentoxide Solvents: Dichloromethane ; 2 h, rt
1.2 17 h, reflux
1.2 17 h, reflux
Referência
- Method for preparation of rocuronium bromide intermediate 5α-androst-2-ene-17-one by dehydration of epiandrosterone under catalysis of Eaton's reagent, China, , ,
5a-Androst-2-en-17-one Raw materials
- (3β,5α)-3-[(Phenylsulfonyl)oxy]androstan-17-one
- 3β-(4-Methylphenylsulfonyloxy)-5α-androstan-17-one
- Androsterone
- Epiandrosterone
- (3alpha, 5alpha)-3-hydroxyandrostan-17-one
- 3beta-(Mesyloxy)-5alpha-androstane-17-one
5a-Androst-2-en-17-one Preparation Products
5a-Androst-2-en-17-one Fornecedores
Minglong (Xianning) Medicine Co., Ltd.
Membro Ouro
(CAS:963-75-7)5alpha-androst-2-en-17-one
Número da Ordem:ML 2024-32
Estado das existências:0
Quantidade:1G~1KG~25KG
Pureza:99%
Informação de Preços Última Actualização:Wednesday, 30 October 2024 09:41
Preço ($):0
5a-Androst-2-en-17-one Literatura Relacionada
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F. Kohen,L. K. Lala,W. Van Bever,R. E. Counsell J. Chem. Soc. D 1969 347
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2. 917. Urinary steroids and related compounds. Part II. 11 : 17-Disubstituted androstanes carrying no substituent at position 3W. Klyne,Sheila Palmer ( née Ridley) J. Chem. Soc. 1958 4545
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James R. Hanson,Mansur D. Liman,Sivajini Nagaratnam -Steroidal Allylic and HomoallylicAlcohols?. James R. Hanson Mansur D. Liman Sivajini Nagaratnam J. Chem. Res. (S) 1997 282
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4. Anionic activation in polymer-supported reactions. Part 2. Stereochemical studies on the introduction of fluorine at chiral centres and in biologically significant moleculesStefano Colonna,Alberto Re,Georges Gelbard,Eduardo Cesarotti J. Chem. Soc. Perkin Trans. 1 1979 2248
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5. The solvolysis of 4β-hydroxy-3β-p-tolylsulphonyloxyandrost-5-enesJames R. Hanson,Harry J. Wadsworth J. Chem. Soc. Perkin Trans. 1 1980 933
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:963-75-7)5a-Androst-2-en-17-one

Pureza:99%/99%
Quantidade:100mg/1g
Preço ($):315.0/894.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:963-75-7)Androst-2-en-17-one

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Quantidade:200kg
Preço ($):Inquérito